molecular formula C15H19N3O B7595560 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol

2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol

Cat. No. B7595560
M. Wt: 257.33 g/mol
InChI Key: FMERDZLFKBYIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and cardiovascular disease.

Mechanism of Action

The mechanism of action of 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of various kinases and transcription factors that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have cardioprotective effects in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol in lab experiments is its versatility. This compound has been shown to have a range of effects in different areas of research, making it a valuable tool for scientists studying various diseases and conditions. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability to some researchers.

Future Directions

There are many potential future directions for research on 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol. One area of research that holds promise is the development of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, research is needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of 2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol involves a multi-step process that requires specialized equipment and expertise. The synthesis begins with the preparation of quinoxaline-2-carboxaldehyde, which is then reacted with cyclohexanone to form the intermediate product. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride and sodium cyanoborohydride.

Scientific Research Applications

2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment, where this compound has shown cytotoxic effects on various cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(quinoxalin-2-ylamino)methyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-14-8-4-1-5-11(14)9-17-15-10-16-12-6-2-3-7-13(12)18-15/h2-3,6-7,10-11,14,19H,1,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMERDZLFKBYIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CNC2=NC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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